
Pamoic acid disodium salt
Overview
Description
Pamoic acid disodium salt (C₂₃H₁₄Na₂O₆, molecular weight 432.33 g/mol) is a sodium salt of pamoic acid, a dicarboxylic acid with a naphthalene backbone . It is widely used in pharmaceuticals as a counterion to form poorly soluble complexes, enabling sustained drug release. For example, it prolongs the release of sunitinib (a kinase inhibitor) and olanzapine (an antipsychotic) by forming microcrystals or precipitates that dissolve slowly . Additionally, it acts as a potent agonist of the orphan receptor GPR35, with species-specific activity in humans and mice .
Preparation Methods
Synthetic Preparation Methods
Laboratory-Scale Synthesis
The foundational synthesis involves condensing 3-hydroxy-2-naphthoic acid with formaldehyde or paraformaldehyde in alkaline media. Sodium hydroxide catalyzes the methylene bridge formation between two naphthoic acid monomers, yielding pamoic acid, which is subsequently neutralized to its disodium salt. The reaction proceeds under reflux at 80–100°C for 4–6 hours, achieving yields of 68–75% after recrystallization from ethanol-water mixtures.
Key reaction:
$$
\text{2 C}{11}\text{H}8\text{O}3 + \text{CH}2\text{O} + 2 \text{NaOH} \rightarrow \text{C}{23}\text{H}{14}\text{Na}2\text{O}6 + 3 \text{H}_2\text{O}
$$
Stoichiometric precision is critical, as excess formaldehyde leads to polymeric byproducts, while insufficient base results in incomplete salt formation. Modern protocols employ real-time pH monitoring (maintained at 10.5–11.0) to optimize intermediate stability.
Industrial Production
Large-scale manufacturing (patent CN105796501A) utilizes continuous flow reactors to enhance reproducibility:
Parameter | Specification |
---|---|
Reactor temperature | 0°C to -15°C (exothermic control) |
pH range | 6.5–7.5 (post-neutralization) |
Reaction time | 1–2 hours |
Yield | 92–95% (pharmaceutical grade) |
Post-synthesis, the crude product undergoes tangential flow filtration (1 μm membrane) to remove unreacted precursors, followed by lyophilization to achieve ≤0.5% moisture content.
Purification and Crystallization
Solvent-Based Recrystallization
Pamoic acid disodium salt’s solubility profile dictates purification strategies:
Solvent | Solubility (mg/mL, 25°C) | Purification Efficiency |
---|---|---|
Water | 43.23 | 88% |
DMSO | 32.42 | 72% |
Ethanol | 4.56 | 95% |
Sequential recrystallization from hot ethanol-water (3:1 v/v) produces monoclinic crystals (space group P-1) with >99% purity, verified by powder X-ray diffraction (PXRD). Industrial batches employ anti-solvent precipitation using acetonitrile, reducing solvent residue to <50 ppm.
Chromatographic Refinement
For injectable-grade material, preparative HPLC with C18 columns (30–40 g/L loading) achieves 99.9% purity:
Column | Mobile Phase | Retention Time |
---|---|---|
Waters XSelect | Acetonitrile:buffer (pH3) | 12.4 min |
This step eliminates trace contaminants like naphthalene sulfonates (<0.1%).
Analytical Characterization
Spectroscopic Confirmation
- FT-IR : Characteristic peaks at 1580 cm⁻¹ (COO⁻ asymmetric stretch) and 1450 cm⁻¹ (C-O phenolic).
- ¹H NMR (D₂O): δ 7.8–7.2 (m, 12H, naphthyl), δ 4.1 (s, 2H, CH₂).
Thermodynamic Stability
DSC analysis reveals a melting endotherm at 285–290°C (ΔH = 142 J/g), with no polymorphic transitions below 200°C. Accelerated stability studies (40°C/75% RH, 6 months) show ≤0.2% degradation, confirming suitability for prolonged storage.
Pharmaceutical Formulation Strategies
Leuprorelin Sustained-Release Preparation
The patent CN105796501A details a freeze-dried microsphere process:
- Salt Formation : Leuprorelin acetate reacts with this compound (1:1.2 molar ratio) at -5°C.
- Lyophilization : 48-hour cycle (-50°C primary drying, 25°C secondary drying).
- Microsphere Fabrication : PLGA (85:15 lactide:glycolide) blended with 30% drug load, extruded at 120°C.
Critical quality attributes :
- Particle size: 15–50 μm (laser diffraction)
- Burst release: <5% (24h in PBS)
- Bioavailability: 82–88% (rat model)
Scientific Research Applications
Chemical Properties and Structure
Pamoic acid disodium salt has the molecular formula and a molecular weight of approximately 432.33 g/mol. It is typically available as a pale yellow powder and is soluble in water. The compound's structure features two naphthalene rings connected by a methylene bridge, which contributes to its biological activity.
Pharmaceutical Applications
- GPR35 Agonist : this compound acts as an agonist for the GPR35 receptor, which is involved in various physiological processes. Studies have shown that it can induce GPR35 internalization and activate ERK1/2 signaling pathways with EC50 values of 22 nM and 65 nM, respectively .
- Drug Formulation : The compound has been explored for use in combination with other drugs such as donepezil and rivastigmine to enhance therapeutic efficacy in treating Alzheimer's disease. Its ability to form pamoate salts can improve the solubility and bioavailability of these medications .
- Antioxidant Properties : Research indicates that this compound exhibits antioxidant activity, making it a potential candidate for formulations aimed at reducing oxidative stress-related damage in cells .
Biochemical Applications
- Reagents in Biochemical Assays : this compound is utilized as a reagent in various biochemical assays due to its ability to interact with proteins and enzymes. It has been employed in studies assessing enzyme kinetics and protein-ligand interactions.
- Chelating Agent : The compound's chelating properties allow it to bind metal ions, which can be beneficial in biochemical applications where metal ion concentration needs to be controlled or measured .
Industrial Applications
- Water Treatment : this compound can be employed in water treatment processes to remove heavy metals through chelation, thus enhancing water quality.
- Cosmetic Formulations : Due to its antioxidant properties, it is being investigated for use in cosmetic products aimed at skin protection against environmental stressors .
Data Table of Applications
Application Area | Specific Use | Notes |
---|---|---|
Pharmaceuticals | GPR35 agonist | Activates ERK1/2 signaling pathways |
Drug formulation (donepezil, rivastigmine) | Enhances solubility and bioavailability | |
Biochemistry | Reagent in biochemical assays | Useful for enzyme kinetics studies |
Chelating agent | Binds metal ions for measurement/control | |
Industrial | Water treatment | Removes heavy metals |
Cosmetic formulations | Provides antioxidant benefits |
Case Studies
- GPR35 Activation Study : A study published by Tocris Bioscience demonstrated that this compound effectively activates GPR35, leading to significant downstream signaling effects that could be harnessed for therapeutic purposes .
- Drug Combination Research : In a patent application (US20190274955A1), researchers explored the use of pamoate salts with donepezil and rivastigmine, revealing improved pharmacokinetic profiles which suggest enhanced therapeutic outcomes for Alzheimer's patients .
- Environmental Impact Assessment : Research into the use of this compound in water treatment highlighted its effectiveness in binding heavy metals, thus reducing toxicity levels in treated water sources.
Mechanism of Action
Pamoic acid disodium salt exerts its effects primarily through its interaction with the G protein-coupled receptor GPR35. Upon binding to GPR35, it activates extracellular signal-regulated kinase (ERK) and recruits beta-arrestin2, leading to various downstream signaling events. This activation results in antinociceptive (pain-relieving) effects and other cellular responses .
Comparison with Similar Compounds
Hydrophobic Salts in Drug Complexation
Pamoic acid disodium salt was compared with linoleic acid sodium salt, sodium stearate, and sodium decanoate for complexation efficiency with sunitinib malate. Key findings include:
- Molar Ratio : Pamoic acid forms a 1:1 molar complex with sunitinib due to its dicarboxylic structure, whereas other salts (e.g., sodium stearate) require different stoichiometries .
- Solubility : Unlike water-soluble salts (e.g., malic acid), pamoic acid forms insoluble precipitates, critical for sustained release. At 37°C, pamoic acid-sunitinib complexes showed superior pellet formation after centrifugation compared to other salts .
Pharmacological Activity: GPR35 Agonism
Pamoic acid disodium is a high-potency GPR35 agonist, outperforming similar compounds:
- Potency : EC₅₀ values for GPR35 activation:
- Species Selectivity : Pamoic acid activates human and mouse GPR35 but shows weak activity in rats, unlike zaprinast, which is effective in rats .
Compound | EC₅₀ (Human GPR35) | Species Selectivity | Key Reference |
---|---|---|---|
Pamoic acid disodium | 79 nM | Human, mouse | |
Zaprinast | 6.12 μM | Rat, human (partial) | |
Cromolyn disodium | 9.67 μM | Human, rat |
Drug Formulation and Release Profiles
Pamoic acid disodium enables extended-release formulations through hydrophobic ion pairing and microcrystal formation:
- Galantamine Pamoate : Forms a 2:1 molar complex (galantamine:pamoic acid) with stable intermolecular interactions, confirmed by HPLC split peaks .
- OZ439 (Antimalarial) : Stable precipitates form at 10-fold dilution with pamoic acid, unlike sodium deoxycholate, which re-dissolves .
- Olanzapine Pamoate : Dissociates slowly in muscle tissue, releasing olanzapine over 2–4 weeks, whereas other depot formulations (e.g., risperidone) use polymer matrices .
Chemical and Structural Properties
- Hydrogen Bonding: Pamoic acid binds to Arg residues in GPR35 via salt bridges and hydrogen bonds, a feature absent in structurally simpler salts like sodium decanoate .
- Thermal Stability : Pamoic acid complexes remain stable at 37°C–54°C, making them suitable for long-acting injectables .
Comparison with Chelating Agents
Unlike EDTA disodium (used for metal chelation in analytical chemistry ), pamoic acid disodium lacks chelating properties but excels in receptor targeting and drug complexation.
Key Advantages and Limitations
- Advantages :
- Sustained drug release via insoluble complexes.
- High GPR35 potency with species-specific applications.
- Limitations: Limited solubility requires formulation optimization. Species selectivity restricts rodent model utility .
Biological Activity
Pamoic acid disodium salt (CAS 6640-22-8) is a compound that has garnered attention for its biological activity, particularly as a potent agonist of the G protein-coupled receptor GPR35. This article delves into its mechanisms, effects, and potential therapeutic applications, supported by research findings and case studies.
- Chemical Name : 4,4'-Methylenebis(3-hydroxy-2-naphthalenecarboxylic acid) disodium salt
- Molecular Formula : C23H14Na2O6
- Molecular Weight : 432.333 g/mol
- EC50 Values :
- GPR35: 79 nM
- ERK1/2: 22 nM (activation)
- β-arrestin2 recruitment: 65 nM
This compound acts primarily through the activation of GPR35, a receptor implicated in various physiological processes. The activation leads to:
- Internalization of GPR35 : Induces the movement of GPR35 from the plasma membrane into the cell, a crucial step for receptor signaling.
- Activation of ERK1/2 Pathway : This pathway is vital for mediating cellular responses to growth factors and hormones.
- Recruitment of β-arrestin2 : This protein plays a significant role in receptor desensitization and internalization.
The compound has shown notable antinociceptive effects in animal models, particularly in visceral pain scenarios. In studies, pamoic acid exhibited dose-dependent pain relief, with an effective dose (ED50) of approximately 40.5 mg/kg in male Swiss-Webster mice .
Antinociceptive Effects
Research indicates that this compound can significantly reduce pain perception. In a study involving visceral pain models:
- Dosage : Administered at doses ranging from 25 to 100 mg/kg.
- Results : At higher doses (100 mg/kg), complete antinociception was achieved, demonstrating its potential as a pain management agent .
Immune Modulation
GPR35 is expressed in various immune cells, including monocytes and dendritic cells. Activation of this receptor by pamoic acid may offer therapeutic avenues for inflammatory conditions and cancer therapy:
- Inflammation : Targeting GPR35 could modulate immune responses, providing a potential strategy for treating inflammatory diseases.
- Cancer : The ability to influence immune cell activity suggests that pamoic acid might play a role in cancer immunotherapy .
Case Studies and Research Findings
Several studies have explored the pharmacological profile of this compound:
- Study on Pain Relief :
- Pharmacokinetics and Toxicology :
- GPR35 Activation :
Summary Table of Biological Activities
Biological Activity | Observations |
---|---|
GPR35 Agonism | EC50 = 79 nM |
ERK1/2 Activation | EC50 = 22 nM |
β-arrestin2 Recruitment | EC50 = 65 nM |
Antinociceptive Effect | ED50 = 40.5 mg/kg in visceral pain models |
Immune Modulation | Potential therapeutic implications in inflammation and cancer |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing pamoic acid disodium salt and ensuring its crystallographic purity?
- Methodology : To synthesize this compound, researchers often use multi-component hydrogen-bonding assembly techniques with ligands like piperazine or 4,4'-bipyridyl. Crystallographic purity can be verified via powder X-ray diffraction (PXRD) and single-crystal X-ray analysis. For example, hydrated salts with helical motifs can be characterized using space group determinations (e.g., P-1 symmetry) and hydrogen-bonding network analysis .
Q. How can researchers determine the EC₅₀ of this compound for GPR35 activation?
- Methodology : EC₅₀ values for GPR35 activation can be measured using fluorescence-based internalization assays, ERK1/2 phosphorylation assays, or β-arrestin2 recruitment assays. For instance, this compound exhibits EC₅₀ values of 79 nM (GPR35 activation), 22 nM (receptor internalization), and 65 nM (ERK1/2 activation). Dose-response curves should be generated using HEK293 cells transfected with GPR35 and validated via competitive antagonism studies (e.g., with CID2745687) .
Advanced Research Questions
Q. How do mutations in GPR35's extracellular loop residues affect pamoic acid's efficacy, and how should experiments validate these interactions?
- Methodology : Key residues like R167 in the extracellular loop of GPR35 form salt bridges with pamoic acid, critical for ligand binding. Mutagenesis studies (e.g., R167A substitution) can disrupt these interactions, leading to reduced efficacy. Researchers should employ Glide docking simulations to predict binding modes, followed by functional assays (e.g., ERK1/2 phosphorylation) in mutant vs. wild-type receptors. Confocal microscopy can further visualize receptor internalization changes .
Q. What methodologies resolve contradictions in pamoic acid's species-specific activity on GPR35 orthologs?
- Methodology : Species selectivity (e.g., high potency at human GPR35 vs. weak activity at rat orthologs) arises from sequence divergence in transmembrane domains. To address this, use cross-species comparative studies:
In silico modeling : Align GPR35 sequences across species to identify divergent residues.
Chimeric receptors : Replace human GPR35 domains with rodent counterparts to isolate critical regions.
Functional assays : Compare EC₅₀ values across species using calcium mobilization or β-arrestin recruitment assays .
Q. How can NMR and computational docking integrate to model pamoic acid's interaction with DNA polymerase beta?
- Methodology :
NMR validation : Perform chemical shift mapping and saturation transfer difference (STD) NMR to identify binding interfaces (e.g., interactions between pamoic acid and the 8 kDa domain of DNA polymerase beta).
Computational docking : Use PyMOL or AutoDock to generate 3D models of the complex, constrained by NMR-derived distance data (e.g., 2.27 Å between pamoic acid and Ile69 amide proton).
Mutagenesis : Validate key residues (e.g., Ala42, Gly64) via site-directed mutagenesis and binding affinity assays .
Q. Data Analysis and Experimental Design
Q. How should researchers design experiments to assess pamoic acid's anti-nociceptive effects in vivo?
- Methodology :
- Animal models : Use murine models (e.g., formalin-induced pain) with intraperitoneal administration of pamoic acid (dose range: 10–100 mg/kg).
- Control groups : Include GPR35 knockout mice to confirm receptor specificity.
- Endpoint assays : Quantify pain behavior (e.g., licking duration) and correlate with tissue levels of phosphorylated ERK1/2 via Western blot .
Q. What strategies mitigate batch-to-batch variability in this compound for pharmacological studies?
- Methodology :
- Quality control : Use HPLC (≥99% purity) and PXRD to verify crystallographic consistency.
- Solubility optimization : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid precipitation.
- Reference standards : Cross-validate activity with commercial agonists (e.g., zaprinast) in parallel assays .
Properties
CAS No. |
6640-22-8 |
---|---|
Molecular Formula |
C23H16NaO6 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
disodium;3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate |
InChI |
InChI=1S/C23H16O6.Na/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;/h1-10,24-25H,11H2,(H,26,27)(H,28,29); |
InChI Key |
MQIPLTYHZCWJRA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.[Na+] |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])O)O)C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.[Na] |
Related CAS |
7681-47-2 |
Synonyms |
4,4'-Methylenebis(3-hydroxy-2-naphthalenecarboxylic acid) disodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
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